5-(Trifluoromethyl)morpholine-3-thione
Description
Properties
Molecular Formula |
C5H6F3NOS |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-10-2-4(11)9-3/h3H,1-2H2,(H,9,11) |
InChI Key |
PKLKEVZXZGGQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)CO1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Overview:
This method involves the reduction of thiohydantoin derivatives to obtain the corresponding imidazole-2-thione, which can be further transformed into the target compound.
Procedure:
- Starting Material: Thiohydantoin derivatives, such as 5-sec-butyl-2-thiohydantoin or benzyl-substituted thiohydantoins.
- Reaction Conditions:
- Reduction with lithium borohydride in an inert atmosphere.
- Reaction mixture warmed to 50–60°C.
- Acidification with acetic acid followed by refluxing.
- Outcome: Formation of imidazole-2-thione intermediates, which can be functionalized further to introduce the trifluoromethyl group and morpholine moiety.
Data Summary:
| Step | Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Reduction | Lithium borohydride | 50–60°C | 30–60 min | ~80% | Complete conversion as per HPLC analysis |
| Acidification & Reflux | Acetic acid, HCl | RT to reflux | 2.5 hr | - | Purification via extraction |
Trifluoromethylation of Morpholine Derivatives (Literature on Trifluoromethylation)
Overview:
Trifluoromethylation of morpholine derivatives can be achieved via radical-mediated processes or using hypervalent iodine reagents, followed by thionation to form the corresponding thione.
Procedure:
- Step 1: Trifluoromethylation using Togni’s reagent or similar trifluoromethylating agents in the presence of copper catalysts or under visible-light irradiation.
- Step 2: Conversion of the trifluoromethylated morpholine to the thione at the 3-position, typically via reaction with thiourea derivatives or sulfur sources under mild conditions.
Data Summary:
| Reagent | Catalyst | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Togni’s reagent | CuI | DMF | Room temperature, 2 hr | 23% (enamine model) | Followed by oxidation with PIFA to form azirines |
| Sulfur source | Thiourea | Ethanol | Reflux | 80–90% | Thionation step |
Synthesis via 1,3-Diketone Intermediates and Regioselective Cyclization
Overview:
This method involves the regioselective formation of heterocyclic cores via reactions of 1,3-diketones with tetrahydropyrimidine-2( H )-thione derivatives under visible light, leading to thiazolopyrimidine frameworks that can be transformed into the target compound.
Procedure:
- Step 1: Generation of α-bromo-1,3-diketones in situ from 1,3-diketones and N-bromosuccinimide (NBS).
- Step 2: Radical-mediated cyclization with tetrahydropyrimidine-2( H )-thione under visible light irradiation.
- Step 3: Thionation and functionalization to incorporate the trifluoromethyl group at the desired position.
Data Summary:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| α-Bromo-1,3-diketone | NBS, visible light | 60–85% | Regioselective formation of heterocycle |
| Tetrahydropyrimidine-2( H )-thione | Mild irradiation | Good yields | Characterized via 2D-NMR |
Alternative Approach: Oxidative and Sulfur-Transfer Methods
Overview:
Involving oxidation of thiadiazole derivatives or sulfur transfer reactions from thiourea and related compounds, these methods produce trifluoromethylated heterocycles with thione functionalities.
Procedure:
- Use of oxidizing agents like hydrogen peroxide or peracids to convert thiadiazoles into thiones.
- Sulfur transfer from thiourea derivatives to aromatic or heteroaromatic systems under basic conditions.
Data Summary:
| Starting Material | Oxidant | Conditions | Yield | Notes |
|---|---|---|---|---|
| 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole | Hydrogen peroxide | Reflux | 70–85% | Efficient thionation |
Summary and Data Table
| Method | Key Reagents | Main Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiohydantoin reduction | Lithium borohydride | 50–60°C, acidification | ~80% | Direct pathway, well-studied | Multi-step, requires purification |
| Radical trifluoromethylation | Togni’s reagent, CuI | Room temp, visible light | 23–60% | Mild, versatile | Moderate yields, requires optimization |
| Cyclization via 1,3-diketones | NBS, tetrahydropyrimidine-2( H )-thione | Visible light, mild | 60–85% | Regioselective, efficient | Requires in situ intermediate handling |
| Oxidation/Sulfur transfer | Hydrogen peroxide, thiourea derivatives | Reflux | 70–85% | Straightforward | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)morpholine-3-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Trifluoromethyl)morpholine-3-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
3H-1,2-Dithiole-3-thione, 5-[4-(trifluoromethyl)phenyl]- (CAS: 503840-44-6)
- Molecular Formula : C₁₀H₅F₃S₃
- Key Features : A dithiole (three-membered sulfur ring) with a trifluoromethylphenyl substituent.
- Comparison : The sulfur-rich dithiole ring may confer redox activity or metal-binding capabilities absent in the morpholine-thione system. The trifluoromethyl group enhances hydrophobicity, similar to its role in 5-(Trifluoromethyl)morpholine-3-thione .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Molecular Formula : C₁₀H₆ClF₃N₃O₂
- Key Features : A triazole core with -CF₃ and carboxylic acid groups.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Weight | logP⁽¹⁾ | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 5-(Trifluoromethyl)morpholine-3-thione⁽²⁾ | ~187.16 | ~1.5 | Moderate (THF) | Morpholine, thione, -CF₃ |
| 5-[4-(Trifluoromethyl)phenyl]dithiole-3-thione | 278.34 | 3.2 | Low (organic solvents) | Dithiole, thione, -CF₃-phenyl |
| Celecoxib | 381.37 | 3.5 | Low (aqueous) | Pyrazole, sulfonamide, -CF₃ |
| Pyridalyl | 491.12 | 4.1 | Insoluble | Pyridyloxy ether, -CF₃ |
Notes:
logP values estimated using XlogP3-AA .
Data inferred from morpholine analogs in and trifluoromethylated compounds in .
Antitumor Activity
- The triazole derivative 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits c-Met kinase, showing potent activity against lung cancer (NCI-H522 cells, GP = 68.09%) . In contrast, morpholine-thione derivatives are less studied but may target similar pathways due to sulfur’s nucleophilic reactivity.
Enzyme Inhibition
- Celecoxib (a pyrazole-based -CF₃ compound) selectively inhibits COX-2, leveraging the -CF₃ group for enhanced binding affinity and metabolic stability . The morpholine-thione’s thione group could mimic sulfonamide interactions in enzyme active sites.
Agrochemical Use
Role of the Trifluoromethyl Group
- Electronic Effects : The -CF₃ group withdraws electrons, stabilizing adjacent negative charges and influencing reaction intermediates .
- Hydrophobicity : Increases membrane permeability, critical for drug bioavailability (e.g., Celecoxib ).
- Metabolic Stability : Reduces oxidative degradation, as seen in fluorinated peptides ().
Biological Activity
5-(Trifluoromethyl)morpholine-3-thione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
5-(Trifluoromethyl)morpholine-3-thione features a morpholine ring substituted with a trifluoromethyl group and a thione functional group. The presence of the trifluoromethyl moiety is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.
The exact mechanisms through which 5-(trifluoromethyl)morpholine-3-thione exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to interact with various biological targets, including:
- Enzyme inhibition : Many morpholine derivatives act as inhibitors of key enzymes involved in disease processes.
- Receptor modulation : The compound may influence receptor activity, affecting signaling pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that morpholine-based thiones can inhibit the growth of bacteria and fungi. While specific data on 5-(trifluoromethyl)morpholine-3-thione is limited, its structural analogs have demonstrated promising results against various pathogens.
Anticancer Potential
The anticancer activity of morpholine derivatives has been documented extensively. A study focused on related compounds demonstrated that they could induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins . The incorporation of the trifluoromethyl group may enhance these effects by improving the compound's interaction with cancer cell targets.
Case Studies
- Antinociceptive Activity : In a study examining the antinociceptive effects of morpholine derivatives, it was found that several compounds produced significant pain relief in animal models without affecting motor coordination . This suggests a favorable therapeutic index for potential analgesics derived from morpholine structures.
- Anticancer Efficacy : Another study highlighted the cytotoxic effects of morpholinomethylbenzofurans against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The findings indicated that modifications to the morpholine structure could lead to enhanced antiproliferative activity, suggesting that 5-(trifluoromethyl)morpholine-3-thione might similarly exhibit potent anticancer properties .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
